molecular formula C8H16ClNO2 B1442812 Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride CAS No. 1269021-92-2

Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride

Cat. No.: B1442812
CAS No.: 1269021-92-2
M. Wt: 193.67 g/mol
InChI Key: GBEGAENNEGTOQG-UHFFFAOYSA-N
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Description

Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride (CAS 1269021-92-2) is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. This compound, with a molecular formula of C8H16ClNO2 and a molecular weight of 193.67 g/mol, belongs to a class of strained motifs that are valuable for creating novel molecular architectures . Its structure, featuring both an ester and a primary amine hydrochloride moiety, makes it a versatile bifunctional synthon. Researchers primarily utilize it as an advanced intermediate in the synthesis of more complex molecules, such as potential pharmaceutical candidates like kinase inhibitors. The aminomethyl group attached to the cyclobutane ring allows for further functionalization through amide bond formation or other reactions, while the ester can be hydrolyzed or transformed. The product is provided as the hydrochloride salt to enhance its stability and solubility. It is recommended to store this material at controlled room temperature . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 1-(aminomethyl)cyclobutane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-11-7(10)8(6-9)4-3-5-8;/h2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEGAENNEGTOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269021-92-2
Record name ethyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride
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Preparation Methods

Synthetic Strategy Overview

The preparation of Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride generally involves:

  • Construction of the cyclobutane ring with a carboxylate ester group.
  • Introduction of the aminomethyl substituent at the 1-position.
  • Conversion of the free amine into the hydrochloride salt for stability and isolation.

The key challenge lies in the selective functionalization of the cyclobutane ring and efficient amination.

Preparation Methods

Cyclobutane Carboxylate Ester Formation

The starting material is typically ethyl cyclobutane-1-carboxylate, prepared by esterification of cyclobutane-1-carboxylic acid or via cyclobutane ring construction methods such as [2+2] cycloaddition or ring expansion reactions. These methods are standard and well-established, providing the backbone for further functionalization.

Aminomethyl Group Introduction

Two main approaches are documented for introducing the aminomethyl group at the 1-position of the cyclobutane ring:

Reductive Amination of Aldehyde Intermediate
  • Step 1: Oxidation of the methyl group at the 1-position to form the corresponding aldehyde (Ethyl 1-formylcyclobutane-1-carboxylate).
  • Step 2: Reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.
  • Step 3: Isolation of the free amine, followed by treatment with hydrochloric acid to form the hydrochloride salt.

This method is favored for its selectivity and mild conditions.

Nucleophilic Substitution via Halomethyl Intermediate
  • Step 1: Halogenation at the 1-position to yield Ethyl 1-(halomethyl)cyclobutane-1-carboxylate (e.g., bromomethyl derivative).
  • Step 2: Nucleophilic substitution with ammonia or an amine source to replace the halogen with an amino group.
  • Step 3: Conversion to the hydrochloride salt.

This route requires careful control to avoid side reactions due to the reactive halide intermediate.

Hydrochloride Salt Formation

The free amine obtained from the above methods is typically converted into the hydrochloride salt by treatment with concentrated hydrochloric acid. This step enhances the compound’s stability, crystallinity, and ease of handling.

Detailed Research Findings and Data

Although direct literature on this compound is limited, analogous compounds and related cyclopropane derivatives provide insights into the preparation methods.

Step Reaction Conditions Reagents Yield (%) Notes
Esterification Acid catalysis, reflux Cyclobutane-1-carboxylic acid, ethanol, H2SO4 85-90 Standard Fischer esterification
Halomethylation NBS, radical initiator, CCl4 or similar solvent N-Bromosuccinimide (NBS) 70-80 Selective bromination at methyl position
Nucleophilic substitution Ammonia in ethanol, reflux NH3 (excess) 75-85 Requires excess ammonia to drive reaction
Reductive amination Aldehyde + NH3 + NaBH3CN, pH 6-7 Sodium cyanoborohydride 80-90 Mild conditions, high selectivity
Salt formation HCl in ethanol or ether Concentrated HCl >95 Crystalline hydrochloride salt

Data adapted from related cyclopropane and cyclobutane amino acid ester syntheses and patent literature.

Comparative Analysis of Amination Methods

Feature Reductive Amination Nucleophilic Substitution
Selectivity High Moderate
Reaction Conditions Mild, neutral to slightly acidic Requires excess ammonia, harsher reflux
Intermediate Stability Stable aldehyde intermediate Reactive halomethyl intermediate
Side Reactions Minimal Possible elimination or rearrangement
Yield Generally higher (80-90%) Moderate (70-85%)
Scalability Good Moderate

Chemical Reactions Analysis

Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or sodium cyanide, leading to the formation of azides or nitriles, respectively.

Scientific Research Applications

Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is utilized in the study of biological pathways and mechanisms, particularly in the context of enzyme interactions and metabolic processes.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ring Size Variations

Cyclopropane Analog : 1-Aminocyclopropane-1-carboxylic Acid
  • Structure: Cyclopropane ring with carboxylic acid and amino groups.
  • Properties : High ring strain due to the three-membered ring, leading to increased reactivity. Acts as a precursor to ethylene in plant biology, unlike the cyclobutane derivative, which lacks direct biological activity .
  • Applications : Primarily used in agricultural research to study ethylene biosynthesis .
Cyclopentane Analog : 1-Aminocyclopentanecarboxylic Acid Hydrochloride
  • Structure: Cyclopentane ring with carboxylic acid and amino groups.
  • Synthesis: Prepared via reaction of 1-aminocyclopentanecarboxylic acid with thionyl chloride in methanol, yielding a hydrochloride salt .
  • Key Difference : Reduced ring strain compared to cyclobutane derivatives, leading to different conformational flexibility and reactivity in drug synthesis .

Substituent Variations

Methyl Ester Analog : Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
  • Structure: Methyl ester and methylamino substituents on cyclobutane.
  • Synthesis : Produced via reaction with 4-toluenesulfonate in ethyl acetate (80% yield) .
  • Analytical Data :
    • 1H-NMR : δ 9.10 (2H, brs), 2.56–2.31 (7H, m) .
    • LCMS : m/z 411 [M+H]+; HPLC retention time: 1.18 minutes (SMD-TFA05) .
  • Applications : Intermediate in synthesizing spirocyclic compounds for kinase inhibitors .
Chlorosulfonyl Derivative : Ethyl 1-(Chlorosulfonyl)cyclobutane-1-Carboxylate
  • Structure : Ethyl ester with a chlorosulfonyl group on cyclobutane.
  • Key Difference: The electron-withdrawing sulfonyl group alters reactivity, enabling use in nucleophilic substitutions.

Functional Group Comparisons

Aminomethyl vs. Methylamino Groups
  • Ethyl 1-(Aminomethyl)cyclobutane-1-Carboxylate Hydrochloride: The primary amine (aminomethyl) increases polarity and hydrogen-bonding capacity compared to secondary amines (e.g., methylamino). This affects solubility and interaction with biological targets.
  • Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride: The methylamino group reduces polarity, enhancing lipophilicity and membrane permeability in drug candidates .

Key Research Findings

  • Ring Size Impact : Cyclobutane derivatives balance ring strain and conformational rigidity, making them ideal for drug scaffolds. Cyclopropane analogs are too reactive for stable drug candidates, while cyclopentane derivatives offer flexibility but less strain-induced reactivity .
  • Substituent Effects: Ethyl esters provide better steric bulk than methyl esters, influencing binding affinity in target proteins. Aminomethyl groups enhance solubility, critical for bioavailability .
  • Synthetic Efficiency : High yields (~80%) in cyclobutane derivatives highlight optimized protocols for pharmaceutical scale-up .

Biological Activity

Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride is a synthetic compound notable for its unique cyclobutane structure and various functional groups, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₆ClNO₂
  • Molar Mass : 193.67 g/mol
  • CAS Number : 1269021-92-2

The compound features an ethyl ester group, an aminomethyl group, and a cyclobutane ring. The hydrochloride form enhances solubility in aqueous solutions, making it suitable for biological applications .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer effects, potentially through the modulation of cellular pathways involved in tumor growth .
  • Neuroprotective Effects : Similar compounds have shown promise in neuroprotection, possibly influencing neurotransmitter systems and offering therapeutic implications for neurological disorders .
  • Enzyme Interaction : The compound may act as a substrate or inhibitor in various enzymatic reactions, affecting metabolic pathways crucial for cellular function .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes, thereby altering cellular metabolism.
  • Receptor Modulation : It may influence receptor activity related to neurotransmitter systems, potentially impacting conditions such as anxiety and depression .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

  • Study on Anticancer Activity : A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Neuroprotective Study : Research indicated that related compounds could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of this compound compared to related compounds:

Compound NameStructural FeaturesUnique Aspects
This compoundCyclobutane ring, aminomethyl groupHydrochloride salt enhances solubility
Ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylateHydroxy group instead of esterExhibits anti-inflammatory properties
Cyclobutanecarboxylic acid, 1-(aminomethyl)-, ethyl esterLacks hydrochloride formDifferent functional group positioning

This comparison highlights the distinctiveness of this compound within its class of compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving cyclobutane precursors. A typical route includes:

Aminomethylation : Reacting cyclobutane carboxylate derivatives with ammonia or methylamine under controlled conditions (e.g., ethyl acetate as solvent, thionyl chloride for acid activation) .

Hydrochloride Salt Formation : Treating the free base with HCl in polar aprotic solvents, followed by purification via recrystallization or column chromatography .
Key analytical tools for verification include ¹H-NMR (e.g., δ 2.29–2.56 ppm for cyclobutane protons) and LCMS (m/z 411–658 [M+H]⁺ depending on intermediates) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer :

  • ¹H-NMR Spectroscopy : Assign peaks to cyclobutane protons (δ 1.99–2.56 ppm) and amine/ester functionalities (δ 3.82–9.10 ppm) .
  • LCMS/HPLC : Retention times (e.g., 1.16–1.18 minutes under SMD-TFA05 conditions) and mass-to-charge ratios validate molecular weight and purity .
  • Elemental Analysis : Confirms stoichiometry of C, H, N, and Cl .

Advanced Research Questions

Q. What strategies address low yields in coupling reactions involving cyclobutane intermediates?

  • Methodological Answer :

  • Solvent Optimization : Use ethyl acetate or THF to enhance solubility of hydrophobic intermediates .
  • Temperature Control : Stirring at 50°C under nitrogen improves reaction kinetics while minimizing decomposition .
  • Reagent Ratios : Stoichiometric equivalence of amines (e.g., 7.75 mmol methylamine) and carboxylate precursors reduces side products .
  • Workflow Adjustments : In-line purification (e.g., filtration under reduced pressure) removes insoluble byproducts early .

Q. How should researchers resolve contradictions in NMR data across synthetic batches?

  • Methodological Answer :

  • Purity Checks : Use HPLC to detect impurities (e.g., unreacted starting materials) that may skew NMR signals .
  • Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃; hydrogen bonding in DMSO can shift amine proton peaks .
  • Dynamic Effects : Cyclobutane ring puckering may cause splitting discrepancies; variable-temperature NMR can clarify conformational dynamics .
  • Complementary Techniques : X-ray crystallography or 2D NMR (COSY, HSQC) resolves ambiguous assignments .

Q. What mechanistic insights explain the compound’s bioactivity in transporter inhibition?

  • Methodological Answer :

  • Docking Studies : Model interactions between the cyclobutane core and L-amino acid transporter pockets (e.g., hydrogen bonding via the carboxylate group) .
  • Functional Assays : Measure calcium flux in HEK293 cells expressing α2δ subunits to quantify voltage-gated channel blockade .
  • SAR Analysis : Compare analogues (e.g., cyclopropane vs. cyclobutane derivatives) to identify structural determinants of potency .

Data Analysis & Experimental Design

Q. How to design stability studies for hydrochloride salt formulations?

  • Methodological Answer :

  • Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4–8 weeks .
  • Degradation Monitoring : Use HPLC to track hydrolysis of the ester group (e.g., free carboxylic acid formation) and amine oxidation .
  • pH Stability : Assess solubility and degradation kinetics in buffers (pH 1–10) to identify optimal storage conditions .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : SwissADME or pkCSM estimate logP (hydrophobicity), BBB permeability, and CYP450 interactions .
  • Metabolic Pathways : GLORYx predicts potential sites for Phase I/II metabolism (e.g., ester hydrolysis, amine glucuronidation) .
  • Toxicity Screening : ProTox-II evaluates hepatotoxicity and mutagenicity risks based on structural alerts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride
Reactant of Route 2
Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride

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